molecular formula C14H20 B11742134 (Oct-1-en-1-yl)benzene CAS No. 29518-72-7

(Oct-1-en-1-yl)benzene

Cat. No.: B11742134
CAS No.: 29518-72-7
M. Wt: 188.31 g/mol
InChI Key: RCALDWJXTVCBAZ-UHFFFAOYSA-N
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Description

(Oct-1-en-1-yl)benzene, also known as 1-phenyloctene, is an organic compound with the chemical formula C14H20. It is a derivative of benzene containing an octenyl group, which is an alkene chain with eight carbon atoms. This compound is a colorless liquid with a distinct aromatic odor and is soluble in many organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Oct-1-en-1-yl)benzene can be synthesized through the reaction of benzene with 1-octene under acidic conditions. This process involves the electrophilic addition of the octenyl group to the benzene ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the carbocation intermediate .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Safety measures are also implemented to handle the corrosive nature of the acid catalysts used in the process .

Chemical Reactions Analysis

Types of Reactions

(Oct-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Oct-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Oct-1-en-1-yl)benzene involves its interaction with various molecular targets. The alkene group can undergo addition reactions with electrophiles, while the benzene ring can participate in substitution reactions. These interactions can lead to the formation of various products that exert different effects depending on the specific reaction pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an alkene group and a benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

oct-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCALDWJXTVCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952018
Record name (Oct-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29518-72-7
Record name (Oct-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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